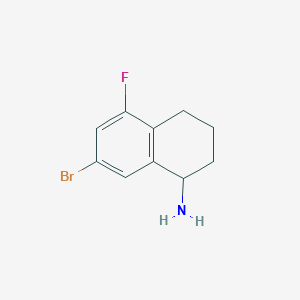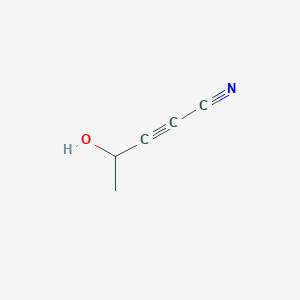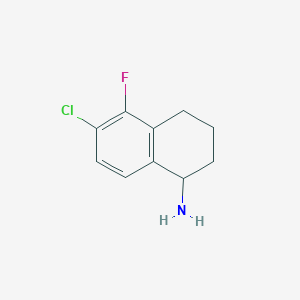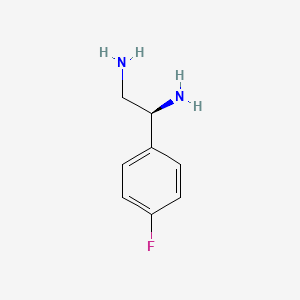
1-Amino-1-(4-fluorophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(4-fluorophenyl)propan-2-OL is an organic compound with the molecular formula C9H12FNO It is a chiral amino alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propan-2-ol backbone, with a fluorophenyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-1-(4-fluorophenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluorophenyl)-2-nitropropene using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-1-(4-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group in precursor compounds can be reduced to an amino group using reducing agents like LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro compounds to amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
1-Amino-1-(4-fluorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Amino-1-(4-fluorophenyl)propan-2-OL involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influence signal transduction pathways, and affect cellular processes.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)propan-2-amine: Similar structure but lacks the hydroxyl group.
1-(4-Fluorophenyl)propan-2-ol: Similar structure but lacks the amino group.
1-Amino-2-(4-methoxyphenyl)propan-2-OL: Similar structure with a methoxy group instead of a fluorine atom.
Uniqueness: 1-Amino-1-(4-fluorophenyl)propan-2-OL is unique due to the presence of both an amino and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H12FNO |
|---|---|
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
1-amino-1-(4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 |
Clé InChI |
HPHULVZWOLCSFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=C(C=C1)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13038781.png)
![7-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13038793.png)

![N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)





![(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038841.png)



